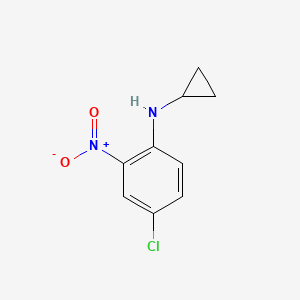

4-chloro-N-cyclopropyl-2-nitroaniline

Beschreibung

Significance of Aniline (B41778) Derivatives in Modern Organic Synthesis and Materials Science

Aniline and its derivatives are fundamental building blocks in the synthesis of numerous organic compounds. chempanda.com Their importance stems from the reactivity of the aromatic ring and the amino group, which can be readily modified to introduce a variety of functional groups. wikipedia.org This versatility has led to their widespread use in several key areas:

Pharmaceuticals: The aniline scaffold is a common feature in many pharmaceutical agents. Its derivatives are integral to the synthesis of a diverse range of drugs. chempanda.com

Dyes and Pigments: Historically, aniline derivatives have been central to the development of synthetic dyes. chempanda.com Nitroanilines, in particular, are essential intermediates in the manufacture of azo dyes. azom.comatbuftejoste.com.ng

Polymers: Aniline and its derivatives are monomers used in the production of conductive polymers like polyaniline (PANI). rsc.orgrsc.org These polymers exhibit unique electronic and redox properties, making them suitable for applications in sensors, energy-saving devices, and antistatic coatings. rsc.orggoogle.com

Liquid Crystals: Certain aniline derivatives are key components in the synthesis of liquid crystalline materials. tandfonline.com The rigid structure of the aniline core, combined with appropriate substituents, can induce the formation of mesophases, which are crucial for display technologies. tandfonline.comnih.govnih.gov

The continuous development of new aniline derivatives allows for the fine-tuning of material properties and the creation of novel molecular architectures with tailored functions.

Overview of Substituted Nitroanilines as Versatile Synthetic Intermediates

Substituted nitroanilines are highly valuable intermediates in organic synthesis due to the presence of three key functional components: the aromatic ring, the amino group, and the nitro group. chempanda.com The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and influences the regioselectivity of reactions. Conversely, the amino group is an activating group. The interplay between these groups allows for a wide range of chemical transformations.

Nitroanilines are crucial starting materials for the synthesis of various dyes and pigments. google.com For instance, 4-nitroaniline is a primary precursor to p-phenylenediamine, a key component in many dyes. wikipedia.org The synthesis of nitroanilines can be achieved through methods such as the nitration of aniline derivatives. azom.commagritek.com It is important to note that the direct nitration of aniline can be complex, often requiring protection of the amino group to prevent oxidation and control the regioselectivity of the nitration. magritek.com

Unique Contributions of Cyclopropyl-Anilines in Organic Chemistry Research

The incorporation of a cyclopropyl (B3062369) group onto an aniline nitrogen atom imparts unique chemical and physical properties to the molecule. The cyclopropyl group is a three-membered ring with significant ring strain, which leads to enhanced reactivity compared to larger cycloalkanes. fiveable.me This strain energy can be released through ring-opening reactions, making cyclopropylamines valuable synthetic intermediates. fiveable.me

Key contributions of cyclopropyl-anilines include:

Metabolic Stability: In medicinal chemistry, the N-cyclopropyl group can enhance metabolic stability. For example, replacing an N-ethyl group, which is susceptible to oxidation by cytochrome P450 enzymes, with an N-cyclopropyl group can block this metabolic pathway. iris-biotech.dehyphadiscovery.com

Increased Potency: The rigid, three-dimensional structure of the cyclopropyl group can provide a conformational constraint that leads to more favorable binding interactions with biological targets, thus increasing the potency of a drug candidate. iris-biotech.descientificupdate.com

Synthetic Scaffolds: N-cyclopropylanilines serve as versatile scaffolds in organic synthesis. Upon one-electron oxidation, the cyclopropyl group can undergo an irreversible ring-opening to form a reactive intermediate. acs.orgbeilstein-journals.org This reactivity has been harnessed in various chemical transformations, including [3+2] annulation reactions to form five-membered carbocycles. rsc.orgrsc.org

Mechanistic Probes: The characteristic ring-opening of N-cyclopropylanilines upon oxidation makes them useful as mechanistic probes to study reaction pathways involving single-electron transfer (SET) processes. acs.orgethz.chnih.gov

The synthesis of N-cyclopropylanilines can be achieved through several methods, including the copper-promoted N-cyclopropylation of anilines with cyclopropylboronic acid. nih.gov Another approach involves the direct condensation of anilines with [(1-ethoxycyclopropyl)oxy]trimethylsilane. thieme-connect.com

While specific research on the synthesis and reactivity of 4-chloro-N-cyclopropyl-2-nitroaniline is not extensively detailed in the surveyed literature, its chemical behavior can be inferred from the properties of its constituent parts. The presence of the chloro and nitro substituents on the aniline ring, combined with the N-cyclopropyl group, suggests that this molecule could serve as a valuable intermediate in the synthesis of complex heterocyclic compounds and as a probe for studying reaction mechanisms.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₉ClN₂O₂ |

| Molecular Weight | 212.63 g/mol |

| Appearance | Solid |

| InChI | 1S/C9H9ClN2O2/c10-6-1-4-8(11-7-2-3-7)9(5-6)12(13)14/h1,4-5,7,11H,2-3H2 |

| InChI Key | RLRZFCKJIBVRIJ-UHFFFAOYSA-N |

| SMILES | [O-]N+=O |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-N-cyclopropyl-2-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2/c10-6-1-4-8(11-7-2-3-7)9(5-6)12(13)14/h1,4-5,7,11H,2-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLRZFCKJIBVRIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 4 Chloro N Cyclopropyl 2 Nitroaniline and Analogous Structures

Established Multi-Step Synthetic Routes

Traditional syntheses rely on sequential, well-understood reactions such as electrophilic aromatic substitution and nucleophilic substitution to build the target molecule step-by-step.

A key step in the synthesis is the introduction of a nitro group onto the halogenated aniline (B41778) ring. The nitration of 4-chloroaniline (B138754) is a classic example of electrophilic aromatic substitution. However, direct nitration of anilines can be problematic, leading to oxidation and lack of selectivity. wikipedia.org To circumvent these issues, the highly activating amino group is often protected, typically as an acetanilide, before nitration. This protection moderates the reactivity of the aniline and directs the incoming nitro group primarily to the para position. Since the para position is already occupied by the chlorine atom in the starting material (4-chloroaniline), the ortho position to the activating amino group becomes the main target.

The typical procedure involves:

Protection: Reaction of 4-chloroaniline with acetic anhydride (B1165640) to form N-(4-chlorophenyl)acetamide (4-chloroacetanilide).

Nitration: The protected compound is then treated with a nitrating agent, commonly a mixture of concentrated nitric acid and sulfuric acid, to introduce the nitro group. azom.com

Deprotection: The acetyl group is subsequently removed by hydrolysis to yield the desired 4-chloro-2-nitroaniline (B28928). orientjchem.org

Alternative nitrating agents and conditions have also been explored to optimize yields and regioselectivity for various substituted anilines. researchgate.netresearchgate.net

Once the 4-chloro-2-nitroaniline scaffold is obtained, the cyclopropyl (B3062369) group is introduced onto the nitrogen atom. This is typically achieved through N-alkylation via a nucleophilic substitution reaction. In this process, the aniline nitrogen acts as a nucleophile, attacking an electrophilic cyclopropyl source. A common method involves reacting 4-chloro-2-nitroaniline with a cyclopropyl halide, such as cyclopropyl bromide, in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Alternatively, a highly effective route involves a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy starts with a di-halogenated nitrobenzene, such as 2,5-dichloronitrobenzene. The nitro group strongly activates the aromatic ring towards nucleophilic attack. Cyclopropylamine (B47189) can then selectively displace one of the chlorine atoms, typically the one ortho to the nitro group, to form the N-cyclopropyl bond. prepchem.com A patent for a related compound, N-cyclopropyl-3-chloro-4-fluoro-6-nitroaniline, describes a similar SNAr reaction where cyclopropylamine displaces a chlorine atom from 1,3-dichloro-4-fluoro-6-nitrobenzene. google.com

Table 1: Comparison of N-Alkylation Strategies

| Strategy | Starting Materials | Key Features | Reference Analogy |

|---|---|---|---|

| N-Alkylation | 4-chloro-2-nitroaniline, Cyclopropyl bromide, Base | Builds on a pre-formed nitroaniline. Standard alkylation protocol. | General amine alkylation |

| Nucleophilic Aromatic Substitution (SNAr) | 2,5-Dichloronitrobenzene, Cyclopropylamine | Highly efficient due to activation by the nitro group. Often provides high regioselectivity. | prepchem.com |

Two primary sequences can be envisioned:

Nitration followed by N-Alkylation:

Step 1: Start with 4-chloroaniline and perform nitration (typically via a protected intermediate) to yield 4-chloro-2-nitroaniline. The ortho,para-directing amino group and the ortho,para-directing chloro group both direct the substitution to the positions ortho to the amino group, leading to the desired 2-nitro isomer.

Step 2: Perform N-alkylation on 4-chloro-2-nitroaniline to introduce the cyclopropyl group. This is a common and viable route.

N-Alkylation followed by Nitration:

Step 1: Start with 4-chloroaniline and introduce the cyclopropyl group to form N-cyclopropyl-4-chloroaniline.

Step 2: Nitrate the resulting N-cyclopropyl-4-chloroaniline. The N-cyclopropylamino group is a strong activating, ortho,para-directing group. This would direct the incoming nitro group to the position ortho to the amine, yielding the target compound.

Both multi-step sequences are theoretically possible, but the first route is often preferred as nitration conditions can sometimes lead to cleavage of the N-cyclopropyl group. researchgate.net The management of functional group compatibility and directing group effects is central to the success of these sequential approaches. libretexts.org

Advanced and Green Synthetic Methodologies

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmentally benign processes. Advanced catalytic systems and energy sources have been applied to the synthesis of substituted anilines.

Transition-metal catalysis offers powerful alternatives to classical N-alkylation methods. These reactions often proceed under milder conditions with greater functional group tolerance.

Palladium-Catalyzed Buchwald-Hartwig Amination: This is a versatile method for forming carbon-nitrogen bonds. The synthesis of N-arylcyclopropylamines can be achieved in a single step by coupling an aryl halide (e.g., a bromo- or chloro-substituted nitrobenzene) with cyclopropylamine in the presence of a palladium catalyst, a suitable ligand (like BINAP), and a base. researchgate.net This method provides a direct route to the N-cyclopropyl aniline core. researchgate.net

Copper-Promoted N-Cyclopropylation: The Chan-Lam coupling reaction provides another efficient route. This involves the reaction of an amine, such as 4-chloro-2-nitroaniline, with cyclopropylboronic acid. The reaction is promoted by a copper catalyst, such as copper(II) acetate (B1210297), often in the presence of a ligand like 2,2′-bipyridine, under an air atmosphere. rsc.orgresearchgate.net

These catalytic methods represent a significant improvement over traditional multi-step procedures for creating the N-arylcyclopropylamine linkage. researchgate.net

Table 2: Comparison of Catalytic N-Cyclopropylation Methods

| Method | Catalyst System | Cyclopropyl Source | Key Advantages |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium / Ligand (e.g., BINAP) | Cyclopropylamine | Excellent scope for aryl halides, direct C-N bond formation. |

| Chan-Lam Coupling | Copper (e.g., Cu(OAc)₂) / Ligand | Cyclopropylboronic acid | Often uses air as the oxidant, mild reaction conditions. |

The use of microwave irradiation as an energy source has become a popular tool in organic synthesis to accelerate reactions, increase yields, and improve product purity. nih.gov Microwave heating is characterized by its rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction time compared to conventional heating methods. google.com

Several steps in the synthesis of 4-chloro-N-cyclopropyl-2-nitroaniline and its analogs can benefit from this technology:

Nucleophilic Aromatic Substitution: Microwave-assisted SNAr reactions for the synthesis of substituted anilines have been shown to be highly efficient, reducing reaction times from hours to minutes. orientjchem.orgtandfonline.com

Formation of Nitro Anilines: The synthesis of various nitro anilines has been accelerated using microwave assistance, providing better yields in shorter times compared to conventional methods. iajpr.com

The application of microwave technology offers a greener and more efficient alternative for producing these compounds, aligning with the principles of sustainable chemistry. nih.gov

Three-Component Ring Transformation (TCRT) Pathways for Nitroaniline Derivatives

Three-component ring transformation (TCRT) reactions offer an efficient and convergent approach to the synthesis of highly substituted nitroaniline derivatives. This methodology typically involves the reaction of a suitable substrate, such as 1-methyl-3,5-dinitro-2-pyridone, with a ketone and a nitrogen source, like ammonium (B1175870) acetate. chemicalbook.com The dinitropyridone, in this case, serves as a synthetic equivalent for the unstable nitromalonaldehyde. chemicalbook.com

The reaction proceeds through a series of nucleophilic additions and ring-opening/ring-closure cascades to furnish the final nitroaniline product. The use of ammonium acetate as the nitrogen source is particularly advantageous as it can lead to the formation of nitroanilines in addition to nitropyridines. chemicalbook.com The versatility of this method allows for the introduction of a wide range of substituents onto the aniline ring, dictated by the choice of the ketone starting material.

Below is a table summarizing examples of nitroaniline synthesis via TCRT:

| Starting Materials | Reagents | Conditions | Product | Yield | Reference |

| 1-methyl-3,5-dinitro-2-pyridone, Acetone, Ammonium Acetate | Acetic Acid | Reflux | 2,6-Dimethyl-4-nitroaniline | 75% | chemicalbook.com |

| 1-methyl-3,5-dinitro-2-pyridone, Cyclohexanone, Ammonium Acetate | Acetic Acid | Reflux | 2,3,4,5-Tetrahydro-4-nitroacridin-9-amine | 68% | chemicalbook.com |

Derivatization via Sandmeyer-Type Reactions from Nitroaniline Precursors

The Sandmeyer reaction is a powerful tool for the functionalization of aromatic rings, proceeding via the diazotization of a primary aromatic amine followed by substitution with a variety of nucleophiles, often catalyzed by copper(I) salts. sigmaaldrich.com This reaction is particularly useful for introducing halides, cyano groups, and other functionalities that are not easily accessible through direct electrophilic aromatic substitution. sigmaaldrich.com

In the context of nitroanilines, the amino group can be selectively transformed into a diazonium salt, which can then be displaced. For example, a nitroaniline can be treated with sodium nitrite (B80452) in the presence of a strong acid to form the corresponding diazonium salt. Subsequent treatment with a copper(I) halide or cyanide salt yields the corresponding halo- or cyano-substituted nitroarene. sigmaaldrich.com This strategy allows for the late-stage diversification of nitroaniline scaffolds.

The following table illustrates representative Sandmeyer-type reactions starting from nitroaniline precursors:

| Starting Material | Reagents | Product | Yield | Reference |

| p-Nitroaniline | 1. NaNO₂, HCl 2. CuCl | p-Chloronitrobenzene | - | sigmaaldrich.com |

| p-Nitroaniline | 1. NaNO₂, H₂SO₄ 2. CuCN, KCN | p-Nitrobenzonitrile | - | sigmaaldrich.com |

| m-Nitroaniline | 1. NaNO₂, HBr 2. CuBr | m-Bromonitrobenzene | - | sigmaaldrich.com |

Protective Group Strategies in the Synthesis of Substituted Anilines

In the multi-step synthesis of complex substituted anilines, the strategic use of protecting groups is often essential to ensure chemo- and regioselectivity. The amino group of anilines is nucleophilic and can react with a variety of electrophiles. Therefore, protecting this functionality allows for chemical transformations to be carried out on other parts of the molecule without undesired side reactions at the amino group.

A common protecting group for anilines is the tert-butyloxycarbonyl (Boc) group. The Boc group can be readily introduced by treating the aniline with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This protecting group is stable to a wide range of reaction conditions but can be easily removed under acidic conditions.

A recent study demonstrated the use of the Boc group in the synthesis of 3-(substitutedthiocarbamido)-aniline derivatives. google.com In this work, 3-chloroaniline (B41212) was first protected as its Boc derivative. The protected aniline then underwent condensation with various substituted thioureas. Finally, the Boc group was removed to yield the desired products. google.com

The table below outlines the general steps for the Boc protection and deprotection of an aniline derivative:

| Step | Reagents | General Conditions |

| Protection | Di-tert-butyl dicarbonate (Boc₂O) | Stirring in a suitable solvent (e.g., water) at room temperature. |

| Deprotection | Strong acid (e.g., 4M HCl in methanol) | Stirring in the acidic solution. |

Reaction Mechanisms and Reactivity Profiles of 4 Chloro N Cyclopropyl 2 Nitroaniline

Mechanistic Investigations of Nitro Group Transformations

The nitro group is a versatile functional group that can undergo a range of transformations, most notably reduction and photo-induced reactions. These processes are fundamental to the chemical behavior of 4-chloro-N-cyclopropyl-2-nitroaniline.

The reduction of the nitro group in nitroanilines is a well-established transformation that typically proceeds in a stepwise manner to yield the corresponding amine. This process involves the formation of nitroso and hydroxylamine (B1172632) intermediates. While specific studies on the stepwise reduction of this compound are not extensively detailed in the available literature, the general mechanism for the reduction of nitroarenes provides a strong framework for understanding its behavior.

The reduction can be achieved using various reagents, such as sodium borohydride (B1222165) in the presence of a catalyst. chemicalbook.com A green and practical method for the reduction of N-substituted-2-nitroanilines to the corresponding N-substituted-benzene-1,2-diamines has been reported using thiourea (B124793) dioxide in the presence of sodium hydroxide. researchgate.net This method has been shown to be effective for compounds like N-(4-chlorophenyl)-2-nitroaniline, suggesting its applicability to this compound. researchgate.net

The reduction process can be visualized as a sequence of two-electron reductions:

Nitro to Nitroso: The initial reduction of the nitro group (NO₂) leads to the formation of a nitroso group (NO).

Nitroso to Hydroxylamine: Further reduction of the nitroso group yields a hydroxylamine intermediate (NHOH).

Hydroxylamine to Amine: The final reduction step converts the hydroxylamine to the corresponding primary amine (NH₂).

The stability and isolability of the nitroso and hydroxylamine intermediates can vary depending on the specific reaction conditions and the electronic nature of the substituents on the aromatic ring.

| Transformation | Intermediate | General Reducing Agents |

|---|---|---|

| Nitro (NO₂) → Nitroso (NO) | Nitrosoarene | Mild reducing agents |

| Nitroso (NO) → Hydroxylamine (NHOH) | Hydroxylamine | Further reduction |

| Hydroxylamine (NHOH) → Amine (NH₂) | Amine | Complete reduction |

Photo-induced reactions of nitroarenes can lead to the generation of radical species and subsequent rearrangements. While specific studies on this compound are limited, research on related N-aryl cyclopropylamines provides insights into potential photochemical pathways. chemrxiv.org

Upon photoexcitation, N-aryl cyclopropylamines can undergo a single-electron transfer (SET) process. chemrxiv.orgchemrxiv.org This SET can be triggered by photoexcitation of the cyclopropylaniline itself. chemrxiv.org The resulting radical cation can then undergo further reactions, including cycloaddition with electron-poor olefins. chemrxiv.org The formation of radical intermediates can also be initiated by the photoinduced fragmentation of N-O bonds in related systems, such as quinoline (B57606) N-oxides, which can then participate in reactions like Minisci alkylations. nih.gov

The presence of the nitro group on the aniline (B41778) ring in this compound would likely influence the photochemistry, potentially participating in the initial photo-excitation or subsequent radical reactions. The electron-withdrawing nature of the nitro group could affect the energy levels of the molecular orbitals and the stability of any radical intermediates formed.

Cyclopropyl (B3062369) Group Reactivity and Cleavage Mechanisms

The cyclopropyl group attached to the nitrogen atom is a key feature of this compound and exhibits characteristic reactivity, particularly in cleavage reactions.

The reaction of N-cyclopropyl-N-alkylanilines with nitrous acid provides a clear example of the reactivity of the cyclopropyl group. researchgate.net This reaction leads to the selective cleavage of the cyclopropyl group from the nitrogen atom, a process known as nitrosative N-dealkylation. researchgate.net A study on a series of N-cyclopropyl-N-alkylanilines, including a 4-chloro substituted analogue, demonstrated that these compounds react rapidly with nitrous acid to produce the corresponding N-alkyl-N-nitrosoaniline. researchgate.net

The proposed mechanism for this transformation involves the initial formation of an amine radical cation. researchgate.net This radical cation is a key intermediate that dictates the subsequent reaction pathway. The selective cleavage of the cyclopropyl group suggests that the formation of the amine radical cation is followed by a rapid opening of the cyclopropane (B1198618) ring. researchgate.net

Proposed Mechanism for Nitrosative N-Dealkylation:

Formation of the Amine Radical Cation: The reaction is initiated by the interaction of the amine with the nitrosating agent, leading to the formation of an amine radical cation.

Cyclopropyl Ring Opening: The highly strained cyclopropyl ring in the radical cation undergoes rapid ring-opening.

Formation of an Iminium Ion: The ring-opening process leads to the formation of an iminium ion with a carbon-centered radical. researchgate.net

Reaction with NO or Oxidation: This intermediate can then either combine with a nitric oxide radical (NO•) or be further oxidized. researchgate.net

The formation of an iminium ion is a crucial step in the cleavage of the cyclopropyl group. researchgate.net The rapid ring opening of the cyclopropyl radical cation to an iminium ion with a C-centered radical is a key feature of this mechanism. researchgate.net The stability of the resulting iminium ion and the subsequent reactions it undergoes are influenced by the substituents on the aromatic ring and the reaction conditions.

The reaction of 4-chloro-N-2-phenylcyclopropyl-N-methylaniline with nitrous acid yielded 4-chloro-N-methyl-N-nitrosoaniline, along with products derived from the cleaved cyclopropyl ring, such as cinnamaldehyde. researchgate.net This provides strong evidence for the proposed mechanism involving cyclopropyl ring opening and the formation of an iminium ion intermediate. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Chloronitroaniline Core

The aromatic ring of this compound is substituted with three groups that influence its reactivity towards electrophilic and nucleophilic attack: the chloro group, the nitro group, and the N-cyclopropylamino group.

The directing effects of these substituents in electrophilic aromatic substitution are as follows:

-NH-cyclopropyl (Amino group): The amino group is a strong activating group and an ortho-, para-director.

-Cl (Chloro group): The chloro group is a deactivating group but is also an ortho-, para-director.

-NO₂ (Nitro group): The nitro group is a strong deactivating group and a meta-director.

In this compound, the amino group is at position 1, the nitro group at position 2, and the chloro group at position 4. The powerful activating and ortho-, para-directing effect of the amino group will dominate the regioselectivity of electrophilic aromatic substitution. Therefore, incoming electrophiles are most likely to attack the positions ortho and para to the amino group. The position para to the amino group (position 4) is already occupied by the chloro group. The positions ortho to the amino group are positions 2 and 6. Position 2 is occupied by the nitro group. Therefore, electrophilic substitution is most likely to occur at position 6.

For nucleophilic aromatic substitution (SNAr), the presence of the strongly electron-withdrawing nitro group ortho to the chloro group activates the chlorine atom for displacement by a nucleophile. The general mechanism for SNAr reactions involves the formation of a Meisenheimer complex. nih.gov While many SNAr reactions are thought to proceed through a two-step addition-elimination sequence, recent studies suggest that some may proceed through a concerted mechanism. nih.gov

Regioselective nucleophilic aromatic substitution is a well-documented process, particularly for replacing chlorine atoms in activated aromatic systems. nih.govmdpi.com In the case of this compound, a nucleophile would preferentially attack the carbon atom bearing the chlorine atom, leading to its displacement.

| Substituent | Effect on Electrophilic Aromatic Substitution | Directing Effect |

|---|---|---|

| -NH-cyclopropyl | Activating | ortho, para |

| -Cl | Deactivating | ortho, para |

| -NO₂ | Deactivating | meta |

Influence of Electronic and Steric Effects on Regioselectivity

The regioselectivity of electrophilic aromatic substitution reactions on the this compound ring is a complex outcome of the combined electronic and steric influences of the existing substituents.

N-Cyclopropylamino Group: The amino group is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic ring via the resonance effect (+R). This increases the electron density at the positions ortho and para to it (positions 3 and 5), making them more susceptible to electrophilic attack. The cyclopropyl substituent adds steric bulk, which can hinder reactions at the adjacent ortho position (position 3).

Nitro Group: The nitro group is a strong deactivating group and a meta-director. It withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects, making the ring less reactive towards electrophiles. It directs incoming electrophiles to the meta positions (positions 3 and 5).

Chloro Group: The chlorine atom is a deactivating group due to its inductive electron withdrawal (-I effect), but it is an ortho, para-director because its lone pairs can be donated to the ring through a weaker resonance effect (+R). It directs incoming electrophiles to the positions ortho and para to it (positions 3 and 5).

When considering an electrophilic attack, the powerful activating and ortho, para-directing effect of the N-cyclopropylamino group is the dominant influence. youtube.comlibretexts.org It strongly activates positions 3 and 5. The nitro and chloro groups also direct to these same positions (position 5 is meta to the nitro group and ortho to the chloro group; position 3 is meta to the nitro group and ortho to the chloro group).

However, steric hindrance plays a crucial role. Position 3 is flanked by the bulky N-cyclopropylamino group and the nitro group, making it sterically inaccessible to most electrophiles. Therefore, electrophilic substitution is most likely to occur at position 5 , which is para to the strongly activating amino group and less sterically hindered.

Nucleophilic Displacement of Halogen Atoms by Heteroatom Nucleophiles

The chlorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is primarily due to the presence of the strongly electron-withdrawing nitro group positioned ortho to the chlorine. youtube.comnih.gov

The mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group. This delocalization significantly stabilizes the intermediate, lowering the activation energy for its formation. In the second step, the aromaticity is restored by the elimination of the chloride leaving group. youtube.com

A variety of heteroatom nucleophiles can displace the chlorine atom. These reactions are typically carried out in polar aprotic solvents and may require heat.

| Nucleophile | Typical Reagent | Product Type | General Reaction Conditions |

|---|---|---|---|

| Amine (R-NH₂) | Primary or secondary amine | N,N'-disubstituted-2-nitro-1,4-phenylenediamine | Heat in solvent (e.g., ethanol, DMF) |

| Alkoxide (RO⁻) | Sodium or potassium alkoxide | 4-alkoxy-N-cyclopropyl-2-nitroaniline | Alcohol solvent, often with heat |

| Thiolate (RS⁻) | Sodium or potassium thiolate | 4-(alkylthio)-N-cyclopropyl-2-nitroaniline | Polar aprotic solvent (e.g., DMF) |

Intramolecular Cyclization Reactions Leading to Heterocyclic Architectures

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, primarily through reactions involving the reduction of the nitro group.

A common and significant pathway involves the chemical reduction of the ortho-nitro group to an amino group. This transformation yields a substituted ortho-phenylenediamine derivative. These diamines are key intermediates in the synthesis of benzimidazoles. nih.govbohrium.comrsc.org The cyclization is typically achieved by reacting the diamine with a one-carbon synthon, such as an aldehyde or a carboxylic acid (or its derivative), often under acidic or thermal conditions. organic-chemistry.orgnih.gov This reaction first forms a Schiff base (with an aldehyde) or an amide (with a carboxylic acid), which then undergoes intramolecular cyclization and dehydration to form the stable benzimidazole (B57391) ring.

Another potential, though less common, pathway for intramolecular cyclization involves the cyclopropyl group itself. The three-membered ring of cyclopropylamines is highly strained and can undergo ring-opening reactions under certain catalytic or thermal conditions, forming a reactive intermediate that can subsequently cyclize with another part of the molecule. sci-hub.redlongdom.orgnih.gov For instance, rearrangement of a cyclopropyl imine, formed from the amine, could lead to the formation of pyrroline (B1223166) derivatives. sci-hub.red

Spectroscopic Characterization and Advanced Structural Elucidation

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of a compound through ionization and fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Specific experimental data from Electrospray Ionization Mass Spectrometry (ESI-MS), including fragmentation patterns for 4-chloro-N-cyclopropyl-2-nitroaniline, are not detailed in publicly available scientific literature. This technique would typically be used to confirm the molecular ion peak and study the dissociation pathways of the molecule.

High-Resolution Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (HR LDI-TOF)

Detailed studies utilizing High-Resolution Laser Desorption/Ionization Time-of-Flight (HR LDI-TOF) mass spectrometry for this compound have not been identified in surveyed research databases. Such analysis would provide highly accurate mass measurements, confirming the elemental composition of the parent ion and its fragments.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) and Photophysical Studies

UV-Vis spectroscopy is employed to investigate the electronic transitions within a molecule and how its environment affects them.

Chromophore Analysis and Solvatochromic Behavior in Diverse Media

Comprehensive experimental data on the solvatochromic behavior of this compound is not available in the reviewed literature. A solvatochromism study would involve analyzing the shifts in the compound's UV-Vis absorption bands in solvents of varying polarity to understand the nature of its chromophores and the electronic transitions (e.g., π → π* and n → π*) influenced by solute-solvent interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Specific Time-Dependent Density Functional Theory (TD-DFT) calculations for this compound are not present in published computational chemistry studies. TD-DFT is a quantum mechanical method used to predict the electronic absorption spectra, oscillator strengths, and other excited-state properties, which would theoretically complement experimental UV-Vis data. nih.gov

Elemental Analysis (CHNS) for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample to verify its empirical formula and purity.

The stoichiometric composition of this compound is derived from its molecular formula, C₉H₉ClN₂O₂. The molecular weight of the compound is 212.63 g/mol . elementalmicroanalysis.comijprajournal.com The theoretical elemental composition is calculated as follows:

Carbon (C): (9 × 12.011) / 212.63 × 100% = 50.84%

Hydrogen (H): (9 × 1.008) / 212.63 × 100% = 4.27%

Chlorine (Cl): (1 × 35.453) / 212.63 × 100% = 16.67%

Nitrogen (N): (2 × 14.007) / 212.63 × 100% = 13.18%

Oxygen (O): (2 × 15.999) / 212.63 × 100% = 15.05%

These calculated percentages are the benchmark against which experimental results from a CHNS analyzer would be compared to confirm the purity and identity of a synthesized sample.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 50.84 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 4.27 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 16.67 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 13.18 |

| Oxygen | O | 15.999 | 2 | 31.998 | 15.05 |

| Total | | | | 212.636 | 100.00 |

Crystallographic Studies and Solid State Structural Analysis

Single-Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) has been instrumental in elucidating the precise three-dimensional atomic arrangement of 4-chloro-2-nitroaniline (B28928) in the solid state. This technique provides definitive information on the molecule's crystal system, space group, and the detailed geometry of its constituents.

Crystals of 4-chloro-2-nitroaniline suitable for SC-XRD were obtained by the slow evaporation of a solution in dichloromethane, yielding yellow, needle-shaped crystals. researchgate.net Analysis of the diffraction data revealed that the compound crystallizes in the monoclinic system with the non-centrosymmetric space group Pc. researchgate.netresearchgate.net The asymmetric unit of the crystal structure notably contains two crystallographically independent molecules. researchgate.net

The crystallographic parameters determined from the SC-XRD study are summarized in the table below.

| Crystal Data | Value |

| Crystal system | Monoclinic |

| Space group | Pc |

| a (Å) | 11.272 (3) |

| b (Å) | 3.8023 (11) |

| c (Å) | 17.016 (5) |

| β (°) | 97.051 (8) |

| Volume (ų) | 723.8 (4) |

| Z | 4 |

| Temperature (K) | 293 (2) |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

Table 1: Crystallographic data for 4-chloro-2-nitroaniline. researchgate.net

The two independent molecules within the asymmetric unit of 4-chloro-2-nitroaniline are both essentially planar. researchgate.net This planarity is a key feature of the molecular conformation. The near-planar arrangement is stabilized by an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and the adjacent oxygen atom of the nitro group. researchgate.net This internal hydrogen bonding contributes to the rigidity of the molecular structure.

The presence of two independent molecules in the asymmetric unit can present a crystallographic challenge. researchgate.net This phenomenon, known as crystallographic non-equivalence, requires the refinement of twice the number of atomic parameters compared to a structure with a single molecule in the asymmetric unit. The successful refinement of this structure indicates that this challenge was managed by treating the two molecules as independent entities during the structure solution and refinement process. researchgate.net The final refinement converged to a satisfactory R-factor of 0.046, indicating a reliable structural model. researchgate.net

The crystal packing of 4-chloro-2-nitroaniline is governed by a network of intermolecular hydrogen bonds. The two crystallographically independent molecules are linked together to form a dimer via two intermolecular N—H···O hydrogen bonds. researchgate.net These dimers are further connected into one-dimensional ribbons through additional N—H···O hydrogen bonding interactions. researchgate.net

A significant intramolecular hydrogen bond is also observed between an amino hydrogen and an oxygen atom of the nitro group in both independent molecules. researchgate.net The geometric details of these hydrogen bonds are provided in the table below.

| Hydrogen Bond (D—H···A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N11—H11A···O11 | 0.86 | 2.04 | 2.645 (4) | 127 |

| N11—H11B···O21 | 0.86 | 2.36 | 3.218 (4) | 176 |

| N21—H21A···O12 | 0.86 | 2.26 | 3.017 (3) | 146 |

Table 2: Hydrogen-bond geometry for 4-chloro-2-nitroaniline. researchgate.net

Computational Modeling of Crystal Packing and Lattice Energy Landscapes

There is no publicly available research on the computational modeling of crystal packing or lattice energy landscapes specifically for 4-chloro-N-cyclopropyl-2-nitroaniline or its parent compound, 4-chloro-2-nitroaniline. Such studies would be valuable for understanding the polymorphism and stability of the crystalline forms.

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

DFT is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is instrumental in predicting a range of properties from molecular geometries to reaction energetics.

To study a chemical reaction, computational chemists locate the transition state—the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy barrier, a critical factor in determining reaction rates. Investigations into the reaction mechanisms involving 4-chloro-N-cyclopropyl-2-nitroaniline would require dedicated studies to identify and calculate the energies of relevant transition states, which have not been documented in the literature.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key to understanding a molecule's reactivity. The HOMO region indicates likely sites for electrophilic attack, while the LUMO region suggests sites for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of molecular stability. For related compounds like 2-chloro-4-nitroaniline (B86195), DFT calculations have been used to determine these properties, but specific FMO data for the N-cyclopropyl derivative is absent. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Compound (2-chloro-4-nitroaniline)

| Parameter | Value (a.u.) |

|---|---|

| HOMO Energy | -0.24406 |

| LUMO Energy | -0.08751 |

| HOMO-LUMO Gap | 0.15655 |

Note: This data is for 2-chloro-4-nitroaniline and is provided for illustrative purposes only. researchgate.net Data for this compound is not available.

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It can quantify intramolecular charge transfer, hyperconjugative interactions (the stabilizing effect of electron delocalization from a filled orbital to an adjacent empty orbital), and bond strengths. Such analysis would be valuable for understanding the electronic effects of the nitro, chloro, and cyclopropylamino groups in this compound, but specific NBO studies on this compound are not found in the surveyed literature.

Ab Initio Molecular Orbital Theory for High-Accuracy Energetic Landscape Mapping

Ab initio methods are based on first principles of quantum mechanics, without the use of experimental data. These methods, while computationally more intensive than DFT, can provide highly accurate energy calculations, making them suitable for mapping the potential energy surface of a molecule and its reactions. A comprehensive energetic landscape map for this compound using high-level ab initio calculations has not been reported.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity Correlations

QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. These models use calculated molecular descriptors (such as electronic, steric, and hydrophobic properties) to predict the activity of new compounds. While QSAR studies have been performed on various series of nitroaniline derivatives for different applications, a specific QSAR model focusing on the reactivity of this compound or its analogues is not documented. nih.gov

Derivatization and Advanced Synthetic Applications of 4 Chloro N Cyclopropyl 2 Nitroaniline

Role as a Building Block in the Construction of Complex Organic Scaffolds

4-chloro-N-cyclopropyl-2-nitroaniline serves as a valuable precursor for the synthesis of more complex molecular architectures, particularly heterocyclic compounds. The primary strategy involves the chemical modification of its functional groups to enable cyclization reactions. A key transformation is the reduction of the nitro group to an amine, which, in conjunction with the existing cyclopropylamine (B47189), forms a substituted ortho-phenylenediamine. This diamine is a pivotal intermediate for constructing fused heterocyclic systems.

For instance, a related compound, 4-cyclopropyl-5-fluoro-2-nitroaniline, is utilized as a building block in the synthesis of more intricate organic molecules. The resulting diamine from the reduction of this compound can undergo condensation reactions with various electrophiles to yield a diverse range of heterocyclic scaffolds, such as benzimidazoles and quinoxalines. These structural motifs are prevalent in many biologically active compounds and functional materials.

Transformation to Amines as Precursors for Diverse Functionalization

The reduction of the nitro group in this compound to a primary amine is a crucial step in its derivatization. This transformation yields 4-chloro-N¹-cyclopropylbenzene-1,2-diamine, a key intermediate for various subsequent reactions. A variety of methods can be employed for the reduction of aromatic nitro compounds.

Common Reduction Methods for Aromatic Nitro Compounds:

| Reagent/Catalyst | Conditions | Notes |

| Thiourea (B124793) dioxide | Alkaline solution | An environmentally friendly and efficient method for reducing N-substituted-2-nitroanilines to their corresponding diamines. researchgate.net |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | A widely used and generally high-yielding method. organic-chemistry.org |

| Metal-mediated Reduction | Fe, Sn, or Zn in acidic media | A classical and cost-effective approach. wikipedia.org |

| Sodium Dithionite | Room temperature | A mild reducing agent suitable for sensitive substrates. researchgate.net |

A particularly effective and environmentally conscious approach for the synthesis of N-substituted-benzene-1,2-diamines involves the use of thiourea dioxide in the presence of sodium hydroxide. researchgate.net This method has been shown to be highly efficient for the reduction of N-substituted-2-nitroanilines, offering a practical and green alternative to traditional metal-based reducing agents. researchgate.net The resulting diamine, 4-chloro-N¹-cyclopropylbenzene-1,2-diamine, is a versatile precursor for the synthesis of various heterocyclic systems.

Selective Chemical Modifications at the Nitro and Chloro Positions

Further functionalization of the this compound ring can be achieved through selective chemical modifications, although this can be challenging due to the directing effects of the existing substituents. The electron-withdrawing nitro group strongly deactivates the aromatic ring towards electrophilic substitution, particularly at the ortho and para positions relative to it. Conversely, the amino group is a strong activating group and directs incoming electrophiles to its ortho and para positions. The chloro group is deactivating yet ortho, para-directing.

The interplay of these electronic effects governs the regioselectivity of further substitutions. For example, electrophilic aromatic substitution would likely occur at the position ortho to the cyclopropylamino group and meta to the nitro group. Conversely, nucleophilic aromatic substitution could potentially replace the chloro group, a reaction that is facilitated by the presence of the electron-withdrawing nitro group in the ortho position.

Cyclization Strategies for the Synthesis of Novel Heterocyclic Systems

The diamine derivative of this compound is a key synthon for a variety of cyclization reactions to produce novel heterocyclic compounds.

Synthesis of Benzimidazoles:

Substituted benzimidazoles can be synthesized by the condensation of 4-chloro-N¹-cyclopropylbenzene-1,2-diamine with aldehydes or carboxylic acids (or their derivatives). researchgate.netrsc.orgrsc.org The reaction with aldehydes, often carried out in the presence of an oxidizing agent or under acidic conditions, provides a straightforward route to 2-substituted benzimidazoles.

Synthesis of Quinoxalines:

Quinoxalines are another important class of N-heterocycles that can be prepared from the diamine precursor. nih.gov The condensation of 4-chloro-N¹-cyclopropylbenzene-1,2-diamine with 1,2-dicarbonyl compounds, such as α-diketones, under acidic or thermal conditions, leads to the formation of the corresponding quinoxaline (B1680401) derivatives. nih.govorganic-chemistry.org A variety of catalysts, including nickel-based systems, can be employed to facilitate this transformation from related 2-nitroanilines. organic-chemistry.org

Representative Synthetic Schemes for Heterocycle Formation:

| Target Heterocycle | Reactant for Cyclization | General Conditions |

| Benzimidazole (B57391) | Aldehydes, Carboxylic Acids | Acid or base catalysis, often with an oxidizing agent researchgate.netrsc.orgrsc.org |

| Quinoxaline | 1,2-Dicarbonyl compounds | Acid catalysis, thermal conditions nih.govnih.govorganic-chemistry.org |

Contributions to the Development of Advanced Organic Materials (e.g., Dyes, Polymers)

While direct applications of this compound in advanced organic materials are not extensively documented, its structural motifs are found in compounds used in such applications. For instance, nitroanilines are common intermediates in the synthesis of azo dyes. nih.govijirset.complos.orgchemimpex.com The synthesis of these dyes typically involves the diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound. The amino derivative of this compound could potentially be used in a similar manner to create novel dye molecules. The specific substituents on the aniline (B41778) ring would influence the color and properties of the resulting dye.

Furthermore, the heterocyclic systems derived from this compound, such as benzimidazoles and quinoxalines, are known to possess interesting photophysical properties and have been incorporated into polymers and other functional materials.

Application as a Mechanistic Probe or Solvent Polarity Indicator in Chemical Research

N-Alkyl-N-cyclopropylanilines, which are structurally related to this compound, have been utilized as mechanistic probes in the study of chemical reactions. For example, they have been employed to investigate the mechanism of nitrosation of N,N-dialkyl aromatic amines. The reaction of these compounds with nitrous acid leads to the specific cleavage of the cyclopropyl (B3062369) group from the nitrogen atom, a process that supports a mechanism involving the formation of an amine radical cation. nih.gov

Future Research Directions and Advanced Methodological Developments

Exploration of Novel and Environmentally Benign Synthetic Pathways

The traditional synthesis of related compounds like 4-chloro-2-nitroaniline (B28928) often involves the amination of chlorinated nitrobenzenes under harsh conditions. chemicalbook.comgoogle.com Future research should prioritize the development of greener synthetic routes to 4-chloro-N-cyclopropyl-2-nitroaniline, minimizing waste and environmental impact.

Key research objectives in this area include:

Catalytic Amination: Investigating transition-metal catalyzed C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form the N-cyclopropyl bond under milder conditions with lower catalyst loading.

Flow Chemistry: Developing continuous flow processes for the nitration and amination steps. Flow chemistry offers enhanced safety, better temperature control, and the potential for higher yields and purity compared to batch processing.

Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic routes that can offer high selectivity and operate under environmentally benign aqueous conditions.

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives such as ionic liquids, supercritical fluids (like CO2), or deep eutectic solvents.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Catalytic C-N Coupling | Milder reaction conditions, higher selectivity, broader substrate scope. | Catalyst cost and stability, ligand design, removal of metal residues. |

| Continuous Flow Synthesis | Improved safety and control, higher throughput, easier scale-up. | Reactor design and fouling, optimization of residence time and flow rates. |

| Green Solvents | Reduced environmental impact, potential for improved reactivity and selectivity. | Solvent cost and recyclability, compatibility with reagents. |

Development of Highly Regioselective C-H Functionalization Strategies for Aniline (B41778) Systems

Direct C-H functionalization is a powerful tool in modern organic synthesis, offering a more atom-economical approach to creating complex molecules by avoiding the need for pre-functionalized starting materials. nih.govmdpi.com Developing regioselective C-H functionalization methods for this compound would open new avenues for derivatization.

Future research should focus on:

Directing Group Strategies: Utilizing the existing nitro and cyclopropylamino groups to direct metallation and subsequent functionalization to specific positions on the aniline ring. The interplay between the electron-withdrawing nitro group and the electron-donating amino group presents a significant challenge and opportunity for controlling regioselectivity.

Transition-Metal Catalysis: Exploring a range of transition metals (e.g., Palladium, Rhodium, Iridium) to catalyze C-H activation and coupling with various partners, such as alkenes, alkynes, and aryl halides. mdpi.com

Photoredox Catalysis: Investigating light-mediated C-H functionalization reactions that can proceed under mild conditions without the need for high temperatures.

| C-H Functionalization Approach | Target Position | Potential Reagents/Catalysts | Anticipated Outcome |

| Ortho-directing effect of Amine | C-3 Position | Pd(OAc)2, Norbornene | Introduction of aryl or vinyl groups. |

| Meta-directing effect of Nitro | C-5 Position | Ru(II) catalysts, various coupling partners | Functionalization at the position meta to the nitro group. |

| Remote C-H Functionalization | C-6 Position | Specialized ligand/catalyst systems | Derivatization at the less accessible C-6 position. |

Integration of Machine Learning and AI in Reaction Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling rapid prediction of reaction outcomes and optimization of experimental conditions. mdpi.comnih.govresearchgate.net Applying these tools to this compound can accelerate the discovery of novel synthetic routes and functionalization reactions.

Key applications include:

Retrosynthesis Planning: Using AI-powered software to propose novel and efficient synthetic pathways starting from commercially available precursors. nih.govsemanticscholar.org

Reaction Condition Optimization: Employing ML algorithms, such as Bayesian optimization, to efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, concentration) to identify conditions that maximize yield and minimize byproducts. mdpi.com

Predictive Modeling: Training neural networks on large reaction databases to predict the most likely products of a proposed reaction, thereby reducing the number of unsuccessful experiments. nih.gov

| AI/ML Application | Objective | Required Data | Potential Impact |

| Computer-Aided Synthesis Planning (CASP) | Identify novel synthetic routes. | Large databases of known chemical reactions (e.g., Reaxys, USPTO). nih.gov | Reduces time and resources spent on designing syntheses. nih.gov |

| Bayesian Reaction Optimization | Maximize reaction yield and selectivity. | Experimental data from a small number of initial reactions. | Achieves optimal conditions with fewer experiments than traditional methods. mdpi.com |

| Forward Reaction Prediction | Predict the major product of a reaction. | Datasets of reactants, reagents, and products. | Increases research efficiency by pre-screening unfeasible reactions. nih.gov |

Advanced Computational Studies for Predictive Modeling of Complex Reactions

Computational chemistry provides invaluable insights into reaction mechanisms, transition states, and the electronic properties of molecules. researchgate.net Advanced computational studies on this compound can guide experimental work and rationalize observed reactivity.

Future computational research should involve:

Density Functional Theory (DFT) Calculations: Modeling reaction pathways for synthesis and C-H functionalization to understand activation energies, transition state geometries, and the influence of substituents on reactivity and regioselectivity. nih.gov

Molecular Dynamics (MD) Simulations: Simulating the behavior of the molecule in different solvents to understand solvation effects and conformational preferences, which can influence reaction outcomes.

Predicting Spectroscopic Properties: Calculating NMR, IR, and UV-Vis spectra to aid in the characterization of new derivatives and to understand the electronic structure of the molecule.

| Computational Method | Research Question | Predicted Parameters |

| Density Functional Theory (DFT) | What is the most likely mechanism for a C-H functionalization reaction? | Transition state energies, reaction energy profiles, charge distributions. |

| Time-Dependent DFT (TD-DFT) | What are the electronic transitions responsible for its color? | UV-Vis absorption spectra, excitation energies. |

| Quantum Theory of Atoms in Molecules (QTAIM) | What is the nature of the intramolecular interactions? | Bond critical points, electron density analysis. |

Investigations into Solid-State Chemical Reactivity and Polymorphism of the Compound

The solid-state properties of a chemical compound, including its crystal structure and polymorphism (the ability to exist in multiple crystal forms), can significantly impact its physical and chemical behavior. While this compound is known to be a solid, its solid-state characteristics remain unexplored. sigmaaldrich.com

Future research in this area should aim to:

Crystal Structure Elucidation: Determining the single-crystal X-ray diffraction structure to understand its three-dimensional arrangement, including intermolecular interactions like hydrogen bonding and π-stacking.

Polymorph Screening: Conducting systematic studies to identify different polymorphic forms by varying crystallization conditions (e.g., solvent, temperature, cooling rate).

Solid-State Reactivity: Investigating reactions that can occur in the solid state, such as photochemical transformations or solid-gas reactions, which can sometimes lead to unique products not obtainable in solution.

Thermal Analysis: Using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to characterize the thermal stability, melting points, and phase transitions of different polymorphs.

| Analytical Technique | Information Obtained | Importance |

| Single-Crystal X-ray Diffraction | Atomic coordinates, bond lengths/angles, packing arrangement. | Fundamental understanding of the molecule's structure and intermolecular forces. |

| Powder X-ray Diffraction (PXRD) | Crystalline phase identification and purity. | Routine characterization of different polymorphs and bulk material. |

| Differential Scanning Calorimetry (DSC) | Melting point, enthalpy of fusion, glass transitions. | Characterization of thermal properties and identification of polymorphic transitions. |

Q & A

Basic: What are the optimal synthetic routes for 4-chloro-N-cyclopropyl-2-nitroaniline, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

A stepwise approach is recommended:

Chlorination and Nitration Sequence : Begin with a precursor like 4-chloroaniline. Introduce the nitro group at the ortho position via nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration.

Cyclopropane Amine Introduction : Use nucleophilic aromatic substitution (NAS) with cyclopropylamine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).

Purification : Recrystallization from ethanol/water mixtures enhances purity. Yield optimization requires precise stoichiometric ratios (e.g., 1.2 equivalents of cyclopropylamine) and inert atmospheres to minimize side reactions.

Reference : Similar NAS strategies for nitroaniline derivatives are validated in studies on substituted nitrosoanilines .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer:

- ¹H/¹³C NMR :

- Cyclopropyl Group : Look for characteristic splitting patterns (e.g., δ 0.5–1.5 ppm for cyclopropyl protons and δ 15–25 ppm for carbons).

- Nitro Group : Deshielded aromatic protons adjacent to nitro (δ 8.0–8.5 ppm).

- IR Spectroscopy : Strong asymmetric/symmetric NO₂ stretches (~1520 cm⁻¹ and ~1350 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns for Cl (3:1 ratio for ³⁵Cl/³⁷Cl).

Reference : High-resolution MS and NMR protocols for structurally analogous nitroanilines are detailed in .

Advanced: How do electronic effects of the cyclopropyl group influence the reactivity of the nitro and chloro substituents in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

- Electron-Donating Effects : The cyclopropyl group exerts a slight electron-donating inductive effect, which can destabilize the transition state in NAS. This contrasts with stronger electron-withdrawing groups (e.g., NO₂), which activate the ring.

- DFT Modeling : Use hybrid functionals (e.g., B3LYP ) with 6-311++G(d,p) basis sets to map electron density distributions. Studies show that cyclopropyl’s strain energy marginally increases activation barriers for substitution at the chloro position.

Reference : DFT validation of substituent effects is demonstrated in gradient-corrected exchange-energy functionals .

Advanced: What computational methods are best suited for modeling the electronic structure and reaction pathways of this compound?

Methodological Answer:

- Functional Selection :

- Basis Sets : Use triple-zeta basis sets (e.g., def2-TZVP) for nitro group polarization.

- Validation : Compare computed vibrational spectra (IR) and NMR chemical shifts with experimental data to refine models.

Reference : Benchmarking of functionals for nitroaromatics is supported by density-functional thermochemistry studies .

Intermediate: How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Methodological Answer:

- Cross-Validation : Combine multiple techniques (e.g., 2D NMR, X-ray crystallography) to confirm assignments.

- Reference Standards : Use deuterated analogs (e.g., 4-nitroaniline-d₄ ) to isolate solvent or impurity effects.

- Dynamic Effects : Account for temperature-dependent conformational changes in cyclopropyl groups using variable-temperature NMR.

Reference : Analytical protocols for nitroaniline standards are outlined in .

Advanced: What are the challenges in achieving regioselective functionalization of this compound, and how can directing groups address these?

Methodological Answer:

- Steric and Electronic Competition : The nitro group strongly directs electrophiles to meta positions, while cyclopropyl may weakly influence ortho/para.

- Catalytic Strategies :

- Transition Metal Catalysts : Pd/Cu systems enable C–H activation at sterically accessible positions.

- Protecting Groups : Temporarily mask the nitro group (e.g., acetylation) to redirect reactivity.

Reference : Regioselective functionalization of nitroaromatics is explored in nitrosoaniline synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.